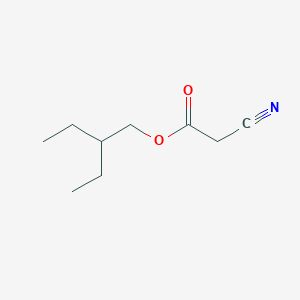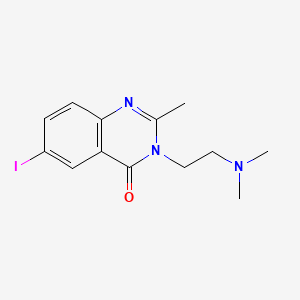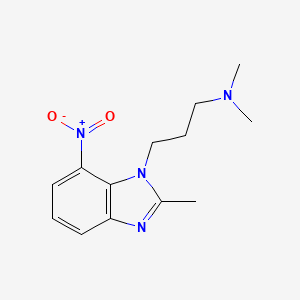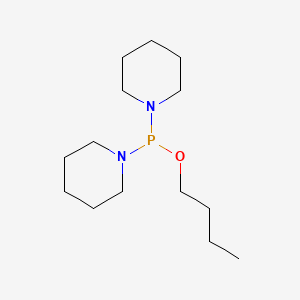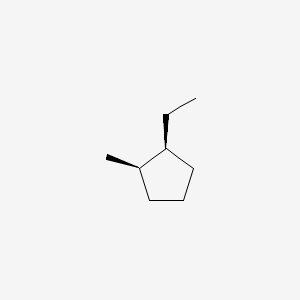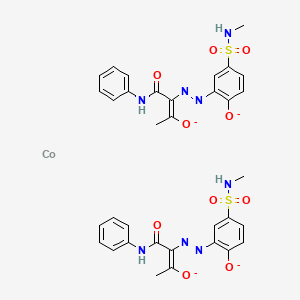
Cobalt, bis(2-((2-(hydroxy-kappaO)-5-((methylamino)sulfonyl)phenyl)azo-kappaN1)-3-(oxo-kappaO)-N-phenylbutanamidato(2-))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cobalt coordinated with azo and sulfonamide groups, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of 2-hydroxy-5-(N-methylsulfamoyl)aniline, followed by coupling with 3-oxo-n-phenylbutyramide to form the azo compound.
Complexation with cobalt: The azo compound is then reacted with a cobalt salt, such as cobalt(II) chloride, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bond.
Substitution: The sulfonamide and azo groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction can lead to the cleavage of azo bonds.
Aplicaciones Científicas De Investigación
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various biological molecules, potentially disrupting cellular processes. The azo and sulfonamide groups may also contribute to its bioactivity by interacting with enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-[[2-hydroxy-5-(N-ethylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
- Bis[2-[[2-hydroxy-5-(N-propylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt
Uniqueness
Bis[2-[[2-hydroxy-5-(N-methylsulfamoyl)phenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobalt is unique due to its specific substitution pattern on the sulfonamide group, which can influence its reactivity and applications. The presence of the methyl group may enhance its stability and bioactivity compared to similar compounds with different alkyl substitutions.
Propiedades
Número CAS |
69178-42-3 |
|---|---|
Fórmula molecular |
C34H32CoN8O10S2-4 |
Peso molecular |
835.7 g/mol |
Nombre IUPAC |
2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-(methylsulfamoyl)phenolate;cobalt |
InChI |
InChI=1S/2C17H18N4O5S.Co/c2*1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2;/h2*3-10,18,22-23H,1-2H3,(H,19,24);/p-4/b2*16-11-,21-20?; |
Clave InChI |
SCMJNEYLCDIJKI-VTZHBRQCSA-J |
SMILES isomérico |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Co] |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)[O-])[O-].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


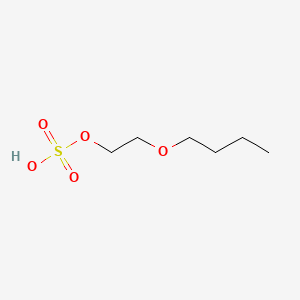
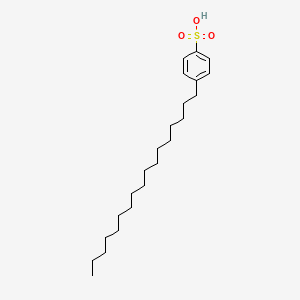
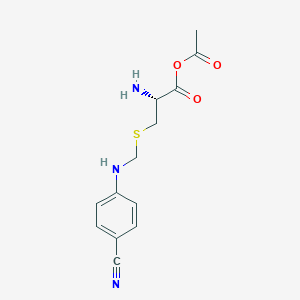
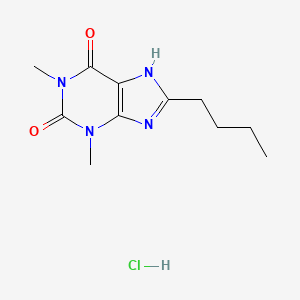
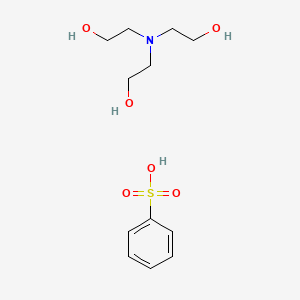
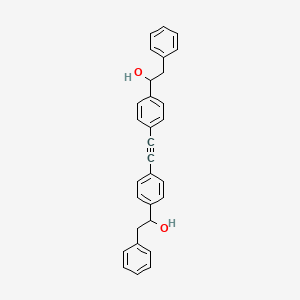
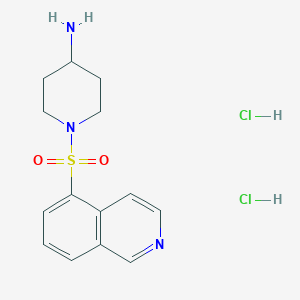

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
